molecular formula C5H9N4O2+ B13369154 1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium

Cat. No.: B13369154
M. Wt: 157.15 g/mol
InChI Key: CXZZQCIIHABVHG-UHFFFAOYSA-O
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Description

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of triazolium salts, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylamino-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the triazolium salt into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the carboxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted triazolium salts.

Scientific Research Applications

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It finds applications in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 1-(carboxymethyl)-3-(methylamino)-4H-1,2,4-triazol-1-ium
  • 1-(carboxymethyl)-5-(methylamino)-4H-1,2,4-triazol-1-ium
  • 1-(carboxymethyl)-4-(ethylamino)-4H-1,2,4-triazol-1-ium

Uniqueness

1-(carboxymethyl)-4-(methylamino)-4H-1,2,4-triazol-1-ium is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its carboxymethyl group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C5H9N4O2+

Molecular Weight

157.15 g/mol

IUPAC Name

2-[4-(methylamino)-1,2,4-triazol-1-ium-1-yl]acetic acid

InChI

InChI=1S/C5H8N4O2/c1-6-9-3-7-8(4-9)2-5(10)11/h3-4,6H,2H2,1H3/p+1

InChI Key

CXZZQCIIHABVHG-UHFFFAOYSA-O

Canonical SMILES

CNN1C=N[N+](=C1)CC(=O)O

Origin of Product

United States

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